3'-Fluoroaminopterin DHFR Binding Affinity: 2-3 Fold Tighter Than Aminopterin Across Multiple Species
3'-Fluoroaminopterin demonstrates a 2- to 3-fold enhancement in DHFR binding affinity compared to the unsubstituted parent compound aminopterin. This binding enhancement was observed consistently across DHFR enzymes isolated from three distinct biological sources, indicating the fluorine substitution effect is not species-specific [1]. In contrast, the positional isomer 2'-fluoroaminopterin exhibited binding equivalent to aminopterin, confirming that the 3'-fluoro substitution is uniquely responsible for the enhanced affinity [2].
| Evidence Dimension | DHFR enzyme binding affinity (relative tightness) |
|---|---|
| Target Compound Data | 2- to 3-fold tighter binding than aminopterin across all enzyme sources tested |
| Comparator Or Baseline | Aminopterin (unsubstituted parent) = baseline (1x); 2'-Fluoroaminopterin = equivalent to aminopterin (1x) |
| Quantified Difference | 2-3× tighter binding for 3'-fluoroaminopterin relative to aminopterin; ≥2-3× tighter relative to 2'-fluoroaminopterin |
| Conditions | DHFR enzymes from L. casei, E. coli, and human HeLa cells |
Why This Matters
Enhanced DHFR binding directly translates to greater target engagement at equivalent concentrations, enabling lower effective doses in biochemical assays and potentially improved therapeutic indices in cellular models.
- [1] Henkin J, Washtien WL. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. J Med Chem. 1983;26(8):1193-1196. View Source
- [2] BindingDB Entry: 3'-fluoroaminopterin. BindingDB Database, University of California San Diego. View Source
